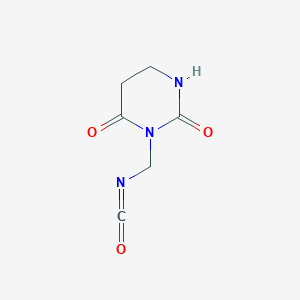
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione
Descripción general
Descripción
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial and anticancer properties. The compound is characterized by its unique isocyanate functional group, which may contribute to its reactivity and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both isocyanate and dione functionalities, which are key to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with isocyanate groups often exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated effective inhibition against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 15-20 mg/L, suggesting potent antimicrobial efficacy .
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| This compound | 15-20 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural motifs were evaluated against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, indicating strong anticancer activity .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | <10 | Related diazinane derivatives |
| PC3 | <10 | Related diazinane derivatives |
The mechanisms underlying the biological activities of this compound may involve:
- Reactive Oxygen Species (ROS) Generation : Compounds with dione functionalities often induce oxidative stress in cells.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
- Protein Inhibition : The compound may inhibit specific proteins involved in cell cycle regulation or apoptosis pathways.
Case Studies
- Antimicrobial Efficacy : A study isolated a related compound from marine bacteria that demonstrated significant antibacterial activity against S. aureus with an MIC of approximately 15 mg/L. This finding supports the potential of isocyanate-containing compounds in developing new antibiotics .
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines have shown that derivatives similar to this compound possess IC50 values below 10 µM against MCF-7 cells. This suggests they could serve as lead compounds for further anticancer drug development .
Propiedades
IUPAC Name |
3-(isocyanatomethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNOGNSJXTLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















